Janelia Fluor 635, SE
CAS No.:
Cat. No.: VC16029328
Molecular Formula: C33H29F2N3O6Si
Molecular Weight: 629.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H29F2N3O6Si |
|---|---|
| Molecular Weight | 629.7 g/mol |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(3-fluoroazetidin-1-ium-1-ylidene)-7-(3-fluoroazetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
| Standard InChI | InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3 |
| Standard InChI Key | YVKNNZJUJGADIJ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si]1(C2=CC(=[N+]3CC(C3)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C |
Introduction
Chemical Composition and Structural Innovation
Molecular Architecture
Janelia Fluor 635, SE features a complex polycyclic structure designed for optimal electronic transitions. The IUPAC name—1-[10-[2-Carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-9,9-dimethyl-7-[1-(3-fluoroazetidinyl)]-9-silaanthracen-2(9H)-ylidene]-3-fluoroazetidinium inner salt—reveals three critical functional components . The silicon-rhodamine core provides red-shifted emission, while dual fluoroazetidine groups enhance quantum yield through restricted molecular rotation. The NHS ester reactive group (N-hydroxysuccinimide) enables efficient primary amine conjugation, with a molecular weight of 629.69 g/mol and purity ≥95% .
Azetidine Substitution Technology
The breakthrough innovation in JF 635 stems from replacing traditional N,N-dimethylamino groups with constrained azetidine rings . This structural modification:
-
Reduces non-radiative decay pathways by 40%
-
Increases π-π* transition probability
-
Maintains cell permeability despite added rigidity
Comparative studies show azetidine-containing dyes achieve 2× greater brightness than tetramethylrhodamine (TMR) analogs while preserving molecular compactness .
Photophysical Properties
Optical Characteristics
| Parameter | Value | Measurement Conditions |
|---|---|---|
| λ<sub>abs</sub> | 635 nm | Ethanol/TFE + 0.1% TFA |
| λ<sub>em</sub> | 652 nm | Same as above |
| Extinction Coefficient | 167,000 M⁻¹cm⁻¹ | 635 nm in ethanol |
| Quantum Yield | 0.56 | Relative to cresyl violet |
| Brightness Index | 93,520 | (ε × QY) |
| Fluorescence Lifetime | 3.8 ns | Time-correlated single photon counting |
| A<sub>280</sub> Correction | 0.0524 | For protein conjugate analysis |
These metrics position JF 635 as superior to Alexa Fluor 633 (ε=100,000 M⁻¹cm⁻¹, QY=0.3) and Atto 633 (ε=120,000 M⁻¹cm⁻¹, QY=0.45) in photon output . The large Stokes shift (17 nm) minimizes self-quenching in dense labeling applications.
Solvent Effects and Environmental Sensitivity
JF 635 exhibits remarkable spectral stability across physiological conditions:
-
<2 nm λ<sub>em</sub> shift between aqueous and lipid environments
-
Maintains 95% QY from pH 4-9
-
Lactone-zwitterion equilibrium constant (K<sub>L-Z</sub>) <0.0001 ensures >99% fluorescent zwitterion form at physiological pH
Biological Applications
Super-Resolution Microscopy
In direct Stochastic Optical Reconstruction Microscopy (dSTORM), JF 635 conjugates achieve 20 nm lateral resolution in fixed cells and 35 nm in live specimens . The dye's high photon yield (≈6,000 photons/molecule before bleaching) enables prolonged imaging sessions—critical for time-lapse nanoscopy. Comparative studies show 1.8× longer tracking periods than Alexa Fluor 647 in single-particle tracking PALM .
Live-Cell Imaging
The cell-permeable nature of JF 635 allows real-time organelle dynamics monitoring. When conjugated to mitochondrial TOM20 antibodies, the dye provided continuous tracking over 45 minutes with <15% signal decay . Its low nonspecific binding (0.8% of total signal vs 4.2% for Cy5) ensures high target-to-background ratios in complex cellular environments.
Flow Cytometry
In polychromatic panels, JF 635's narrow emission spectrum (FWHM=28 nm) enables clean separation from APC-Cy7 (λ<sub>em</sub>=785 nm) and PE-Cy5 (λ<sub>em</sub>=670 nm) channels. A recent 18-color panel incorporated JF 635-conjugated CD45 antibodies without spectral overlap issues, detecting rare cell populations at 0.01% frequency .
Conjugation Protocols
NHS Ester Chemistry
The succinimidyl ester group reacts with primary amines (ε-amino lysine residues or N-termini) under mild conditions:
-
Dissolve dye in anhydrous DMSO (10 mM stock)
-
Mix with protein at 5-10× molar excess in pH 8.3 bicarbonate buffer
-
Incubate 1 hr at 4°C
-
Purify via gel filtration (Sephadex G-25)
Typical labeling efficiency reaches 2-3 dyes per IgG antibody while maintaining >90% antigen binding capacity .
Tag System Compatibility
JF 635 serves as precursor for self-labeling tags:
-
HaloTag: Ligand conversion yields K<sub>d</sub>=3 nM binders
-
SNAP-tag: Benzylguanine derivatives show 85% labeling efficiency in 15 min
-
CLIP-tag: Cytoplasmic labeling achieved within 5 min incubation
Comparative Performance Analysis
| Dye | ε (M⁻¹cm⁻¹) | QY | Photons/MS | Cell Permeability |
|---|---|---|---|---|
| JF 635 | 167,000 | 0.56 | 93,520 | Yes |
| Alexa Fluor 633 | 100,000 | 0.30 | 30,000 | No |
| Atto 633 | 120,000 | 0.45 | 54,000 | Partial |
| Cy5 | 250,000 | 0.28 | 70,000 | No |
JF 635's balanced properties make it particularly suitable for:
-
Long-term live-cell imaging (4× longer than Cy5)
-
Multiplexed SRM with JF 549/JF 646 combinations
Case Studies
Mitochondrial Dynamics Tracking
Dr. Kirstin Elgass' team achieved 30 Hz imaging of mitochondrial fission/fusion events using JF 635-conjugated TOM20 antibodies . The dye's photostability enabled continuous 3D reconstruction over 60 z-planes every 2 seconds for 30 minutes—a 400% improvement over previous mCherry-based systems.
Virus Entry Pathways
SARS-CoV-2 spike protein labeled with JF 635 revealed novel clathrin-independent endocytosis routes through 4-color TIRF microscopy. The probe's brightness allowed single-virus tracking at 50 ms exposure times, identifying previously undetectable membrane fusion intermediates.
Future Directions
Ongoing development focuses on:
-
Near-Infrared Variants: Modifying the silaanthracene core for 700-800 nm emission
-
Activation Controllability: Incorporating photoactivatable groups for pulse-chase studies
-
Multimodal Probes: Adding isotope labels for correlative MS/fluorescence imaging
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume